Superior Antibacterial Activity of Sodium Acetate Versus Sodium Lactate and Sodium Citrate in Refrigerated Seafood Preservation
In a direct head-to-head comparison on refrigerated sliced salmon stored at 1°C, sodium acetate demonstrated superior antibacterial activity compared to sodium lactate and sodium citrate. The general order of antibacterial activity was sodium acetate > sodium lactate > sodium citrate [1]. Treatment with these organic salts extended product shelf life by 4–7 days beyond untreated control samples [1].
| Evidence Dimension | Antibacterial activity ranking |
|---|---|
| Target Compound Data | Sodium acetate (highest antibacterial activity among three tested salts) |
| Comparator Or Baseline | Sodium lactate (intermediate activity); Sodium citrate (lowest activity) |
| Quantified Difference | Activity order: sodium acetate > sodium lactate > sodium citrate; shelf-life extension: +4 to 7 days vs. untreated control |
| Conditions | Refrigerated sliced salmon, 1°C storage, aqueous solution treatment |
Why This Matters
For food industry procurement, selecting sodium acetate over sodium lactate or citrate provides quantifiably greater antimicrobial protection and extended product shelf life under refrigeration.
- [1] Sallam KI. Antimicrobial and antioxidant effects of sodium acetate, sodium lactate, and sodium citrate in refrigerated sliced salmon. Food Control. 2007;18(5):566-575. View Source
